3-Thienyl vs. 2-Thienyl Substituent Effects
The target compound places the methylamino group at the 3-position of the thiophene ring. Its direct 2-thienyl isomer (892584-37-1) exhibits different computed properties. The 3-substituted isomer has a LogP of 4.05 compared to 3.7 for the 2-substituted isomer, indicating higher lipophilicity . This difference in LogP (ΔLogP = 0.35) signifies a measurable alteration in membrane permeability potential and chromatographic behavior that cannot be replicated by the 2-substituted analog.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.05 (computed by vendor software for 892593-34-9) |
| Comparator Or Baseline | LogP = 3.7 (computed by XLogP3 for the 2-thienyl isomer, CID 4722843) [1] |
| Quantified Difference | ΔLogP = 0.35 (target compound is more lipophilic) |
| Conditions | Computational predictions; experimental logP values may vary. |
Why This Matters
For procurement in medicinal chemistry, this LogP difference directly dictates the choice of isomer for optimizing a lead compound's ADME profile, making the two non-interchangeable.
- [1] PubChem Compound Summary for CID 4722843 (XLogP3 value). National Center for Biotechnology Information. [Online]. Available: https://pubchem.ncbi.nlm.nih.gov/compound/4722843. View Source
